molecular formula C18H14BrN3OS B2926255 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-54-5

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2926255
CAS No.: 537668-54-5
M. Wt: 400.29
InChI Key: GGZVVSXLUJCIJZ-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromophenyl group and the sulfanyl linkage differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZVVSXLUJCIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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